molecular formula C15H19N5 B2366546 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 2034555-18-3

8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine

Cat. No.: B2366546
CAS No.: 2034555-18-3
M. Wt: 269.352
InChI Key: OCDHDZLWROCCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties. Pyridopyrimidines are known for their biological activities, making them valuable in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

It is known that pyrido[2,3-d]pyrimidin-7(8H)-ones can interact with various enzymes and proteins . For instance, some compounds in this class have been found to inhibit Threonine Tyrosine Kinase (TTK), a key enzyme involved in cell division .

Cellular Effects

The cellular effects of 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine are also not fully known. Compounds in the same class have been found to have significant effects on cell function. For example, some pyrido[2,3-d]pyrimidin-7(8H)-ones have been found to induce apoptosis in tumor cells .

Molecular Mechanism

It is likely that it exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. Similar compounds have been found to exhibit dose-dependent effects .

Metabolic Pathways

It is likely that it interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. Its degree of lipophilicity, i.e., the affinity of this compound for a lipid environment, allows it to diffuse easily into the cells .

Subcellular Localization

It is likely that it is directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine typically involves the condensation of appropriate pyrimidine and pyridine derivatives. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization . Another approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is also common in industrial settings, allowing for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of sulfoxides

    Reduction: Formation of reduced derivatives

    Substitution: Formation of alkylated derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine is unique due to its specific structural features, such as the cyclopropyl and piperidinyl groups, which contribute to its distinct biological activity and potential therapeutic applications. Its ability to inhibit kinases and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

8-cyclopropyl-4-piperidin-1-ylpyrido[2,3-d]pyrimidin-7-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c16-13-7-6-12-14(19-8-2-1-3-9-19)17-10-18-15(12)20(13)11-4-5-11/h6-7,10-11,16H,1-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDHDZLWROCCRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=CC(=N)N3C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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